(Fmoc-Cys-OSu)₂, or bis(9-fluorenylmethoxycarbonyl-cysteine-oxy)succinimidyl, is a derivative of cysteine that incorporates the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily utilized in solid-phase peptide synthesis (SPPS), where it serves as a protected amino acid building block. The Fmoc group is favored in peptide synthesis due to its stability under basic conditions and ease of removal with mild bases, such as piperidine.
(Fmoc-Cys-OSu)₂ is classified under the category of Fmoc-protected amino acids. It is synthesized from cysteine, a naturally occurring amino acid, by the introduction of the Fmoc group and an activated succinimidyl ester. This compound is essential for synthesizing peptides that include cysteine residues, which are critical for forming disulfide bonds in protein structures.
The synthesis of (Fmoc-Cys-OSu)₂ involves several key steps:
The reaction conditions must be carefully controlled to ensure high yields and purity of (Fmoc-Cys-OSu)₂. Common solvents include dimethylformamide and dichloromethane, while bases like triethylamine may be used to neutralize by-products. High-performance liquid chromatography (HPLC) is often employed to purify the final product.
The molecular structure of (Fmoc-Cys-OSu)₂ can be represented as follows:
The molecular formula for (Fmoc-Cys-OSu)₂ is C₁₈H₁₈N₂O₄S, with a molecular weight of approximately 366.41 g/mol. The compound exhibits characteristic peaks in its NMR and mass spectra, confirming its structure.
(Fmoc-Cys-OSu)₂ participates in several key reactions during peptide synthesis:
The efficiency of peptide bond formation can be monitored using various techniques such as UV spectroscopy or colorimetric assays to assess unreacted amino groups.
The mechanism by which (Fmoc-Cys-OSu)₂ functions in peptide synthesis can be summarized as follows:
Quantitative studies indicate that coupling efficiencies can exceed 90% when using high-quality (Fmoc-Cys-OSu)₂ under optimized conditions.
Relevant data indicate that impurities can affect yield and purity; thus, rigorous purification methods such as HPLC are essential during synthesis.
(Fmoc-Cys-OSu)₂ has significant applications in:
(Fmoc-Cys-OSu)₂ (CAS# 112514-60-0) is a symmetric disulfide derivative of N-α-(9-fluorenylmethoxycarbonyl)-S-succinimidyl cysteine. Its IUPAC name is 9H-fluoren-9-ylmethyl (1R)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1-{[((2R)-3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-oxopropyl)disulfanyl]methyl}-2-oxoethylcarbamate. The molecular formula is C₇₂H₆₂N₈O₂₄S₄, with a molecular weight of 1559.58 g/mol. It crystallizes as a solid with a melting point of 150–153°C and is typically stored at 2–8°C for stability [5].
Stereochemistry and Reactivity: The molecule contains chiral centers at both cysteine residues, adopting an R configuration. The disulfide bridge (-S-S-) between cysteine moieties confers oxidative stability during storage and handling. This bridge remains intact until reductive cleavage prior to peptide coupling. The succinimidyl (OSu) esters provide superior acylation kinetics compared to carbodiimide-activated counterparts, minimizing racemization during amino acid activation. Fmoc protection ensures base-labile N-α deprotection compatibility with acid-labile side-chain protecting groups in Fmoc-SPPS [5] [9].
Spectroscopic Signatures:
Table 1: Physicochemical Properties of (Fmoc-Cys-OSu)₂
Property | Value | Method |
---|---|---|
Molecular Weight | 1559.58 g/mol | HRMS |
Melting Point | 150–153°C | Differential Scanning Calorimetry |
Solubility | DMSO, DMF, acetonitrile; insoluble in water | Empirical testing |
Storage Stability | >24 months at 2–8°C under inert gas | Long-term stability studies |
The emergence of (Fmoc-Cys-OSu)₂ is rooted in key advancements in SPPS methodology:
Merrifield’s Foundation: Robert Bruce Merrifield’s 1963 introduction of SPPS using polystyrene resins established solid-phase methodologies. Early Boc/Bzl strategies required repetitive trifluoroacetic acid (TFA) deprotection and hazardous HF cleavage, limiting compatibility with acid-sensitive residues like Cys [1] [6].
Fmoc Revolution: Carpino and Han’s 1970 introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group enabled base-labile N-α protection orthogonal to acid-labile side-chain groups (e.g., t-butyl). This allowed milder TFA-based global deprotection, revolutionizing Cys-containing peptide synthesis [4] [6]. By 1994, >98% of peptide synthesis core facilities adopted Fmoc chemistry due to its reliability and safety [6].
Activation Strategy Evolution: Traditional carbodiimide-mediated cysteine couplings suffered from racemization and slow kinetics. N-hydroxysuccinimide (OSu) esters emerged as efficient acylating agents due to:1) Enhanced electrophilicity of the carbonyl carbon2) Suppressed racemization via a six-membered ring transition state3) Quantitative coupling yields with minimal epimerization (<2%) [9]
(Fmoc-Cys-OSu)₂ specifically addressed cysteine’s unique challenges:
Table 2: Historical Timeline of Cysteine Protection in SPPS
Year | Development | Significance |
---|---|---|
1963 | Merrifield SPPS (Boc/Bzl) | First automated peptide synthesis |
1970 | Fmoc group introduced | Base-labile orthogonal protection |
1978 | Fmoc-OSu reagents developed | Efficient preactivation strategy |
1987 | Trityl (Trt) protection for Cys | Acid-labile thiol protection |
1990s | Commercialization of (Fmoc-Cys-OSu)₂ | Racemization-suppressed cysteine incorporation |
(Fmoc-Cys-OSu)₂ exhibits distinct advantages and limitations relative to other cysteine-protecting groups:
(Fmoc-Cys-OSu)₂: Disulfide stability permits aerobic handling. Reduction to monomer (Fmoc-Cys-OSu) required prior to coupling [2] [7].
Racemization Kinetics:Cysteine derivatives are highly susceptible to base-catalyzed racemization at the α-carbon due to thiolate anion formation. Comparative studies show:
(Fmoc-Cys-OSu)₂: <2% epimerization due to minimized base exposure and preactivated ester [2] [4]
Synthetic Efficiency:Industrial-scale synthesis of (Fmoc-Cys-OSu)₂ uses an interfacial method:
Table 3: Performance Comparison of Fmoc-Cysteine Derivatives
Derivative | Deprotection Conditions | Racemization (%) | Synthetic Yield | Orthogonality |
---|---|---|---|---|
(Fmoc-Cys-OSu)₂ | Reduction + TFA/scavengers | <2% | 89% (new method) | High (disulfide) |
Fmoc-Cys(Trt)-OH | 20% TFA, 1 hr | 5–12% | 75–85% | Moderate |
Fmoc-Cys(Acm)-OH | I₂ (CH₃OH/H₂O) or Tl(acac)₃ | 3–8% | 80–90% | High |
Fmoc-Cys(Mmt)-OH | 1% TFA/DCM | 4–10% | 70–80% | High (ultra-acid labile) |
(Fmoc-Cys-OSu)₂ enables synthesis of:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4